Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group This compound is notable for its structural features, which include a phosphonic acid moiety bonded to a dimethyl ester and a 4-methoxyphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction entails the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For instance, trimethyl phosphite can be reacted with methyl iodide to yield dimethyl methylphosphonate . The reaction conditions generally require a solvent such as toluene and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale reactors and continuous flow processes to ensure high yield and purity. The Michaelis-Arbuzov reaction is scaled up using automated systems that precisely control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonate ester to a phosphonic acid derivative.
Reduction: Reduction reactions can modify the ester groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized phosphonates.
Scientific Research Applications
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s structural similarity to natural phosphates makes it useful in studying enzyme mechanisms and as a potential inhibitor of phosphate-processing enzymes.
Medicine: Phosphonic acid derivatives are explored for their potential as antiviral and anticancer agents due to their ability to mimic biological phosphates.
Mechanism of Action
The mechanism by which phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as a competitive inhibitor by mimicking the natural substrate of enzymes that process phosphates. This inhibition can disrupt normal enzyme function, leading to various biological effects. The pathways involved often include those related to phosphate metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely known herbicide that also contains a phosphonic acid moiety.
Ethephon: A plant growth regulator with a phosphonic acid group.
Uniqueness
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester is unique due to its specific structural features, which combine a phosphonic acid ester with a 4-methoxyphenylacetyl group. This combination imparts distinct chemical properties and potential for specialized applications in research and industry.
Properties
CAS No. |
87600-56-4 |
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Molecular Formula |
C11H15O5P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15O5P/c1-14-10-6-4-9(5-7-10)8-11(12)17(13,15-2)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
RTWVMLDKXDMHRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)P(=O)(OC)OC |
Origin of Product |
United States |
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